N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a 4-fluorophenyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chlorophenylthiosemicarbazide. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the desired thiadiazole compound. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings
Scientific Research Applications
N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The compound can also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol
- bis-(4-fluorophenyl)-(4-pyridyl) methanol
- N-(3-chloro-4-fluorophenyl)-N’-(4-chlorophenyl)urea
Uniqueness
N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a thiadiazole ring with both 4-chlorophenyl and 4-fluorophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
827580-62-1 |
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Molecular Formula |
C14H9ClFN3S |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H9ClFN3S/c15-10-3-7-12(8-4-10)17-14-19-18-13(20-14)9-1-5-11(16)6-2-9/h1-8H,(H,17,19) |
InChI Key |
KELDKVFHDPEOJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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